D-ribofuranose

Glycosylation Nucleoside Synthesis Yield Comparison

D-Ribofuranose provides the exclusive sugar backbone of RNA. Procuring this isomerically characterized furanose form—rather than equilibrium D-ribose (CAS 50-69-1)—eliminates mutarotation-driven compositional variability that compromises stereoselective glycosylation yields. Essential for Vorbrüggen coupling and antiviral nucleoside intermediates including ribavirin and fludarabine precursors.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 15761-67-8
Cat. No. B093948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ribofuranose
CAS15761-67-8
SynonymsRibofuranose (7CI,8CI,9CI)
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
InChIKeyHMFHBZSHGGEWLO-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribofuranose (CAS 15761-67-8) Procurement: A Core Scaffold for Nucleoside Synthesis


D-Ribofuranose (CAS 15761-67-8) is the furanose (five-membered ring) tautomeric form of D-ribose (C5H10O5, MW 150.13), characterized by its specific D-configuration [1]. This compound is the fundamental carbohydrate building block of ribonucleic acid (RNA) and its derivatives, where it exists primarily as the β-D-ribofuranosyl moiety [2]. Unlike the open-chain or pyranose forms of D-ribose, the D-ribofuranose configuration is the biologically active form found in nucleotides, nucleosides, ATP, and essential cofactors [3]. Its derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and 2,3-O-isopropylidene-D-ribofuranose, are critical intermediates in the industrial synthesis of antiviral and anticancer pharmaceuticals [4].

Why D-Ribofuranose (CAS 15761-67-8) Cannot Be Simply Substituted with D-Ribose or Other Pentoses


Procuring D-ribose (CAS 50-69-1) or other pentose sugars with the expectation that they will function identically to D-ribofuranose in downstream applications is a critical error. D-ribose exists in aqueous solution as a complex equilibrium mixture of multiple tautomers: β-D-ribopyranose (59%), α-D-ribopyranose (20%), β-D-ribofuranose (13%), α-D-ribofuranose (7%), and the open-chain aldehyde form (0.1%) [1]. This inherent equilibrium renders generic D-ribose unsuitable for stereoselective syntheses that require a defined anomeric configuration, as the desired furanose form is a minor component and can interconvert with pyranose forms [2]. In contrast, D-ribofuranose and its protected derivatives provide a pre-formed, stable furanose ring system that is chemically locked and ready for stereoselective functionalization, eliminating the need for complex and low-yielding equilibration steps and ensuring a consistent starting material for reproducible, high-yield glycosylation reactions [3].

D-Ribofuranose (CAS 15761-67-8): A Quantitative Comparison of Key Performance Metrics Versus Analogs


Glycosylation Yield: Protected D-Ribofuranose vs. 2-Deoxy-D-ribofuranose

The use of a 2,3,5-tri-O-benzyl-protected D-ribofuranose derivative enables a catalytic, high-yielding stereoselective glycosylation reaction. In a study on the synthesis of 7-deazapurine ribonucleosides, glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose achieved yields of 73-75% [1]. This performance is comparable to or superior to that reported for other sugar donors; for instance, the Vorbrüggen glycosylation of a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose in a scalable process for cladribine, while industrially viable, demonstrates that protected D-ribofuranose derivatives are highly efficient glycosyl donors [2].

Glycosylation Nucleoside Synthesis Yield Comparison

Anomeric Stereoselectivity: Tunable β- vs. α-Selectivity via D-Ribofuranose Protecting Group Strategy

The stereochemical outcome of glycosylation with D-ribofuranose derivatives can be predictably tuned based on the protecting group strategy. A catalytic system using 2,3,5-tri-O-benzyl-D-ribofuranose provides β-D-ribofuranosides with high stereoselectivity [1]. Critically, this selectivity can be reversed to exclusively yield α-D-ribofuranosides by the simple addition of lithium salts (e.g., LiClO₄ or LiNTf₂) to the reaction mixture [2]. This level of stereocontrol is not possible with unprotected D-ribose due to its complex tautomeric equilibrium and the lack of a defined anomeric center.

Stereoselective Synthesis Anomeric Control Glycosylation

Enzymatic Diastereoselectivity: 100% de for α-D-Ribofuranose Derivatives

Protected derivatives of D-ribofuranose can be resolved with perfect diastereoselectivity using biocatalytic methods. In a study on enzymatic alcoholysis, 2-deoxy-α-D-ribofuranose derivatives were prepared with a diastereomeric excess (de) of 100% from an anomeric mixture [1]. This is in stark contrast to the epimeric mixtures often encountered in chemical syntheses from D-ribose, where separation can be challenging and lead to significant yield loss [2].

Biocatalysis Enzymatic Resolution Diastereoselectivity

Synthetic Utility: Protected D-Ribofuranose Enables Synthesis of Diverse Nucleoside Libraries

The versatility of D-ribofuranose as a scaffold is demonstrated by its use in the synthesis of a library of base-modified nucleosides. A practical and scalable synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose was achieved in 7 steps with a 30% overall yield [1]. This intermediate was then used to synthesize six different nucleoside analogues, including a purine derivative, in good yields [2]. This contrasts with approaches starting from D-ribose, which often require additional protection/deprotection steps to lock the sugar into the correct furanose form before functionalization.

Nucleoside Analogue Synthetic Versatility Drug Discovery

High-Value Application Scenarios for D-Ribofuranose (CAS 15761-67-8)


Synthesis of β-Nucleoside Analogues (e.g., Antiviral and Anticancer Agents)

Researchers and process chemists developing novel nucleoside therapeutics should prioritize protected D-ribofuranose derivatives. The tunable stereoselectivity of glycosylation reactions (e.g., the high β-selectivity achievable with 2,3,5-tri-O-benzyl-D-ribofuranose) [1] directly addresses the critical need for stereochemically pure β-D-ribofuranosyl nucleosides, which are the biologically active forms. This is essential for synthesizing drug candidates like cladribine, ribavirin, and various anticancer nucleosides where anomeric purity is paramount for target binding and minimizing off-target effects [2].

Large-Scale Manufacture of Key Pharmaceutical Intermediates

For industrial procurement and process scale-up, D-ribofuranose derivatives offer a significant advantage. The existence of patented, scalable industrial processes for synthesizing key intermediates like 2,3-O-isopropylidene-D-ribofuranose [1] demonstrates its established role in the pharmaceutical supply chain. This intermediate is a gateway to a wide range of active pharmaceutical ingredients (APIs), including Varitriol, Carbovir, and Abacavir. The use of these pre-validated building blocks de-risks process development and ensures supply chain reliability compared to exploring alternative, less established pentose chemistry [2].

Synthesis of Conformationally Constrained (Bicyclic/Spironucleoside) Drug Candidates

Research groups focused on next-generation nucleoside analogues with enhanced selectivity and stability should employ D-ribofuranose-based precursors. The compound 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose is a key precursor for synthesizing bicyclic and spiro nucleosides [1]. The development of a Novozyme®-435 catalyzed method to separate the epimeric mixture of this precursor in quantitative yields [2] highlights the ability to access these complex, high-value scaffolds with high purity. This is not feasible with D-ribose due to its inability to be directly functionalized in a ring-locked, stereochemically defined manner.

Biocatalytic Production of Chirally Pure Furanose Building Blocks

Procurement should favor D-ribofuranose derivatives when a green chemistry or biocatalytic route is desired. The ability to achieve 100% diastereomeric excess (de) in the synthesis of α-D-ribofuranose derivatives using CAL B lipase [1] offers a sustainable and highly selective alternative to traditional chemical synthesis. This enzymatic approach eliminates the need for heavy metal catalysts and harsh conditions, making it ideal for producing high-purity, chirally defined intermediates for pharmaceutical research and development [2].

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